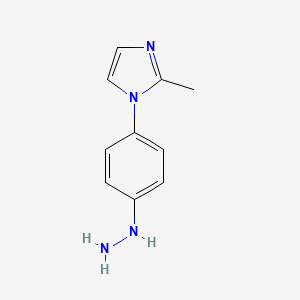

1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl-

Description

1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- (molecular formula: C₁₀H₁₁N₄), is an imidazole derivative featuring a hydrazinylphenyl substituent at position 1 and a methyl group at position 2. This compound’s structural complexity makes it relevant in medicinal chemistry and materials science, particularly in designing antibacterial or antifungal agents .

Properties

CAS No. |

189298-29-1 |

|---|---|

Molecular Formula |

C10H12N4 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

[4-(2-methylimidazol-1-yl)phenyl]hydrazine |

InChI |

InChI=1S/C10H12N4/c1-8-12-6-7-14(8)10-4-2-9(13-11)3-5-10/h2-7,13H,11H2,1H3 |

InChI Key |

BRHBEKFKQWFAPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)NN |

Origin of Product |

United States |

Preparation Methods

Currently, there is limited direct literature explicitly describing the synthesis of 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl-. However, closely related imidazole derivatives and their synthetic routes provide valuable insights. The preparation generally involves multi-step organic synthesis, including imidazole ring formation, substitution reactions, and hydrazine functional group introduction.

General Synthetic Strategy

The synthesis of 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- can be logically divided into the following stages:

Step 1: Preparation of 2-methylimidazole intermediate

The 2-methylimidazole core is typically prepared by cyclization reactions involving amidines and α-haloketones or α-haloaldehydes.Step 2: Introduction of the 4-substituted phenyl group

The phenyl ring substituted at the imidazole nitrogen is introduced via nucleophilic substitution or coupling reactions with appropriate halogenated phenyl precursors.Step 3: Functionalization of the phenyl ring with hydrazinyl group

The hydrazinyl (-NH-NH2) group is introduced on the para position of the phenyl ring, often through reduction of nitro groups or direct substitution reactions.

Detailed Preparation Method from Patent Literature

A closely related compound, (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoate, shares the 2-methylimidazole core and phenyl substitution. The preparation method described in patent CN116751167A (2023) provides a robust industrially applicable synthetic route that can be adapted for the target compound.

Stepwise Synthesis Summary:

| Step | Reaction Description | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Preparation of 2-methylimidazole-4-formaldehyde by reacting 2-bromopropionaldehyde with acetamidine hydrochloride | 2-bromopropionaldehyde, acetamidine hydrochloride, sodium tert-butoxide | Stirring under nitrogen, cooling to -50 to 0 °C, temperature controlled below -15 °C, gradual warming to 15-25 °C | 81.5% (isolated) |

| 2 | Alkylation of 2-methylimidazole-4-formaldehyde with bromobenzyl to form 1-benzyl-2-methylimidazole-4-formaldehyde | 2-methylimidazole-4-formaldehyde, bromobenzyl, sodium tert-butoxide, tetrahydrofuran solvent | Cooling to 0 °C under nitrogen, temperature maintained below 10 °C, reaction for 5-7 h | 88% (isolated) |

| 3 | Reaction of 1-benzyl-2-methylimidazole-4-formaldehyde with diethyl succinate to form target ester | Diethyl succinate, sodium tert-butoxide, methanol/ethanol/isopropanol solvent | Heating to 50-60 °C, reaction for 1-3 h | ~53% (overall yield based on initial bromopropionaldehyde) |

This method avoids generation of corrosive hydrogen chloride gas and employs relatively stable intermediates, making it suitable for industrial production.

Adaptation for 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl-

To prepare 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl-, the phenyl substituent must bear a hydrazinyl group at the para position. This can be achieved by:

Starting with a 4-nitrophenyl bromide or 4-nitrophenyl halide as the arylating agent in Step 2, which after coupling to the imidazole core, can be chemically reduced to the hydrazinyl group.

Alternatively, direct nucleophilic substitution using 4-hydrazinylphenyl halides can be explored if stable and available.

Solvents and Bases

Solvents: Dichloromethane, tetrahydrofuran, acetone, butanone, methanol, ethanol, and isopropanol are used at different stages to optimize solubility and reaction rates.

Bases: Sodium tert-butoxide, sodium methoxide, sodium ethoxide, potassium hydroxide, and sodium hydroxide are employed to deprotonate intermediates and facilitate nucleophilic substitutions.

Reaction Conditions

Strict temperature control is essential, especially during base addition and alkylation steps, typically maintaining temperatures below 10 °C to prevent side reactions.

Nitrogen atmosphere is used to prevent oxidation and moisture interference.

Post-reaction workup involves pH adjustment, phase separation, drying with anhydrous sodium sulfate, and solvent removal under reduced pressure.

Data Tables Summarizing Preparation Parameters

| Parameter | Step 1: 2-Methylimidazole-4-formaldehyde | Step 2: 1-Benzyl-2-methylimidazole-4-formaldehyde | Step 3: Final Product Formation |

|---|---|---|---|

| Starting materials | 2-bromopropionaldehyde, acetamidine hydrochloride | 2-methylimidazole-4-formaldehyde, bromobenzyl | 1-benzyl-2-methylimidazole-4-formaldehyde, diethyl succinate |

| Solvent | Dichloromethane | Tetrahydrofuran | Methanol/Ethanol/Isopropanol |

| Base | Sodium tert-butoxide | Sodium tert-butoxide | Sodium tert-butoxide |

| Temperature range | -50 to 25 °C (controlled) | 0 to 15 °C | 50 to 60 °C |

| Reaction time | 4-6 hours total | 6-8 hours total | 1-3 hours |

| Atmosphere | Nitrogen | Nitrogen | Nitrogen |

| Yield | 81.5% (isolated) | 88% (isolated) | ~53% overall yield |

Chemical Reactions Analysis

1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form amines or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as alkyl halides or acyl chlorides.

Condensation: The compound can participate in condensation reactions to form larger molecules, such as polymers or heterocyclic compounds. This involves the elimination of small molecules like water or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical compounds.

Biology: The compound is used in biochemical assays and as a probe to study enzyme activity and protein interactions. Its hydrazinyl group can form covalent bonds with specific amino acid residues in proteins.

Medicine: It has potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydrazinyl group can form covalent bonds with specific functional groups in proteins, leading to inhibition or activation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, affecting their structure and function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key Observations :

- Hydrazinyl Group Impact: The hydrazinyl group in the target compound enhances hydrogen-bonding capacity (3 donors) compared to ester or phenyl substituents in analogues, improving solubility in polar solvents .

- Lipophilicity : LogP values indicate that the target compound (~1.2) is less lipophilic than phenyl-rich derivatives (e.g., 3f: ~3.5), suggesting better bioavailability in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.